

Synonyms for 2,2'-Oxybis(ethylamine)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2'-Oxybis(ethylamine)

Cat. No.: B1664897

[Get Quote](#)

An In-depth Technical Guide to 2,2'-Oxybis(ethylamine) for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2'-Oxybis(ethylamine), a versatile chemical compound with significant applications in research and pharmaceutical development. The guide covers its nomenclature, physicochemical properties, and key applications, with a focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs).

Nomenclature and Synonyms

2,2'-Oxybis(ethylamine) is known by several names, which can lead to ambiguity in literature and databases. The use of a Chemical Abstracts Service (CAS) number is the most reliable method for identification.

Primary Identification:

- CAS Number: 2752-17-2
- Molecular Formula: $C_4H_{12}N_2O$ [\[1\]](#)
- IUPAC Name: 2-(2-aminoethoxy)ethan-1-amine[\[2\]](#)[\[3\]](#)

A variety of systematic and common names are used interchangeably in chemical contexts.[\[2\]](#) These include:

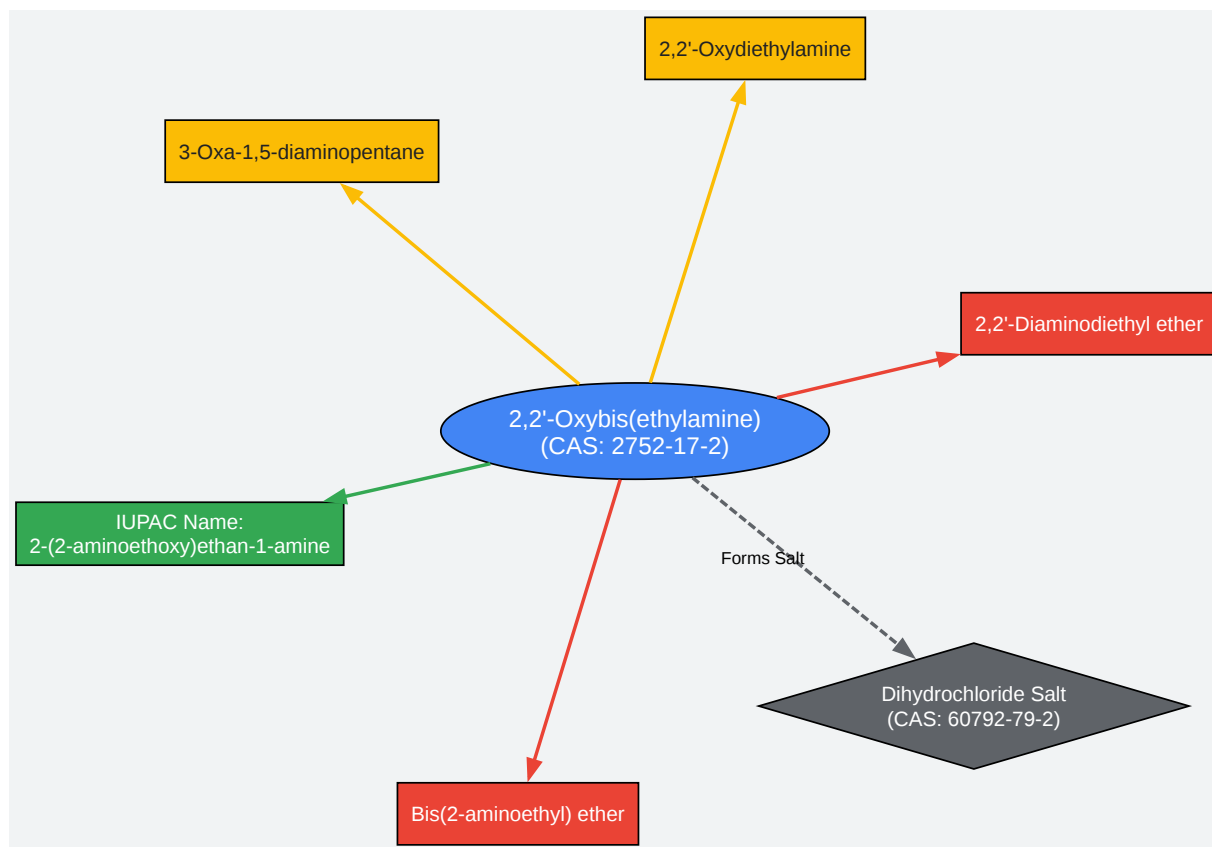
- Bis(2-aminoethyl) ether[\[4\]](#)

- 2,2'-Diaminodiethyl ether[4][5]
- 2,2'-Oxydiethylamine[4][5]
- 3-Oxa-1,5-diaminopentane[2]
- Ethanamine, 2,2'-oxybis-[2]
- Amino-PEG1-amine

The compound is also commonly available as a dihydrochloride salt, which has its own set of identifiers.

Dihydrochloride Salt Identification:

- CAS Number: 60792-79-2[2]
- Molecular Formula: $C_4H_{14}Cl_2N_2O$ [2]
- Synonyms: 2,2'-Oxybis(ethylamine) dihydrochloride, 2,2'-Oxydiethylamine dihydrochloride, Bis(2-aminoethyl) ether dihydrochloride.[2]



[Click to download full resolution via product page](#)

Caption: Nomenclature and key synonyms for 2,2'-Oxybis(ethylamine).

Physicochemical Properties

The physical and chemical properties of 2,2'-Oxybis(ethylamine) and its dihydrochloride salt are summarized below. These properties are crucial for designing experimental conditions, ensuring safety, and predicting behavior in various systems.

Table 1: Physicochemical Properties of 2,2'-Oxybis(ethylamine) (Free Base)

Property	Value	Source(s)
Molecular Weight	104.15 g/mol	[1]
Appearance	Colorless Liquid	
Density	0.961 g/cm ³	
Boiling Point	69 - 71 °C @ 15 mmHg	
	183-184 °C @ 760 mmHg	
Refractive Index	1.4550 to 1.4580 (@ 20°C)	[3]
Solubility	Soluble in water, methanol, chloroform	

| InChI Key | GXVUZLYWKWJIM-UHFFFAOYSA-N |[\[1\]](#)[\[3\]](#) |

Table 2: Physicochemical Properties of 2,2'-Oxybis(ethylamine) Dihydrochloride

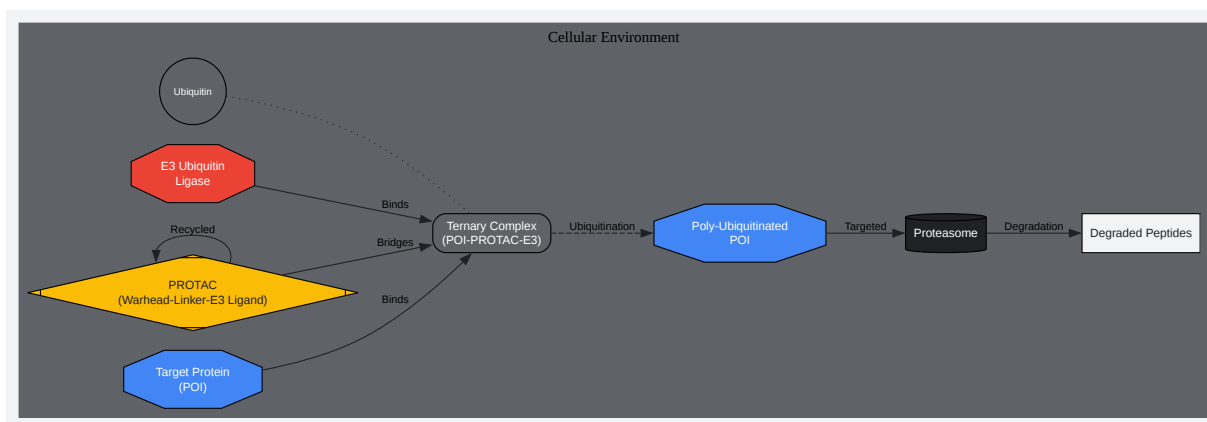
Property	Value	Source(s)
Molecular Weight	177.07 g/mol	[2]
Appearance	White to almost white solid/powder	
Melting Point	230-234 °C	

| InChI Key | KTCUXFVANABSPX-UHFFFAOYSA-N |[\[2\]](#) |

Applications in Drug Development: PROTAC Linkers

A primary application of 2,2'-Oxybis(ethylamine) in modern drug development is its use as a flexible, hydrophilic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[\[1\]](#) PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[\[6\]](#)[\[7\]](#)

The linker's role is critical; it connects the ligand that binds the POI to the ligand that binds the E3 ligase. The length, flexibility, and hydrophilicity of the linker, properties endowed by the 2,2'-Oxybis(ethylamine) backbone, are crucial for the formation of a stable and effective ternary complex (POI-PROTAC-E3 Ligase), which is a prerequisite for target degradation.[1][6]



[Click to download full resolution via product page](#)

Caption: Mechanism of action for a PROTAC utilizing a flexible linker.

Experimental Protocols

The bifunctional nature of 2,2'-Oxybis(ethylamine), with its two primary amine groups, makes it an ideal starting point for the synthesis of PROTAC linkers. Below is a representative protocol for the synthesis and conjugation of a linker derived from this molecule.

Protocol: Synthesis of a PROTAC using a 2,2'-Oxybis(ethylamine)-derived Linker

This protocol outlines a general workflow for synthesizing a PROTAC where the linker is first attached to an E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon) and then conjugated to a ligand for the protein of interest (POI).

Materials:

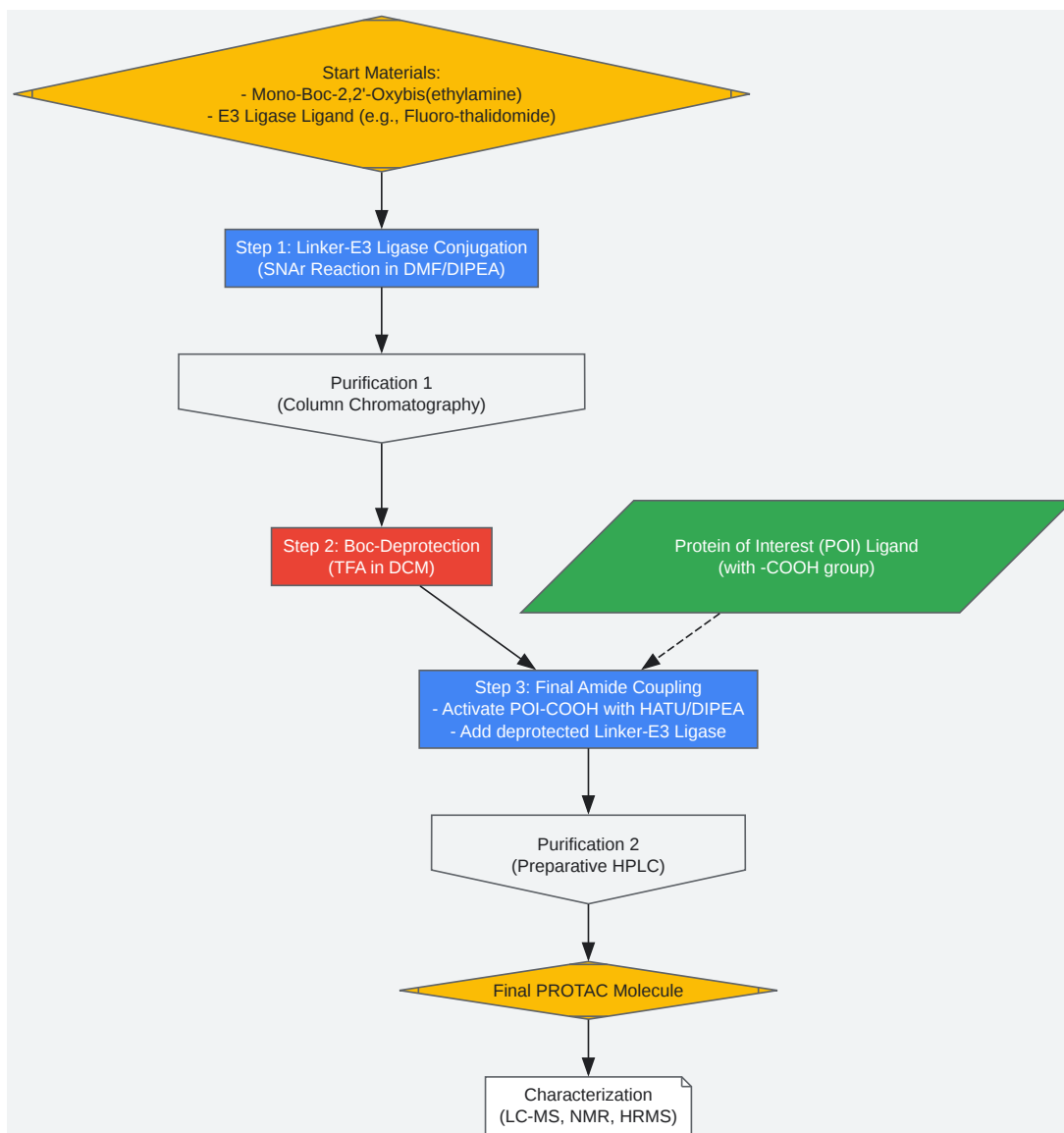
- 2,2'-Oxybis(ethylamine)
- Mono-Boc protected 2,2'-Oxybis(ethylamine) (or protect one amine group in-situ)

- E3 ligase ligand with a suitable reactive group (e.g., 4-fluorothalidomide)
- POI ligand with a carboxylic acid handle
- Peptide coupling reagents (e.g., HATU, HOBt)
- Organic base (e.g., DIPEA)
- Acid for Boc-deprotection (e.g., TFA in DCM)
- Anhydrous solvents (e.g., DMF, DCM)
- Reagents for purification (e.g., silica gel for column chromatography, HPLC solvents)

Methodology:

- Linker-E3 Ligase Conjugation:
 - Dissolve mono-Boc-protected 2,2'-Oxybis(ethylamine) and an E3 ligase ligand (e.g., 4-fluorothalidomide) in an anhydrous polar aprotic solvent like DMF.
 - Add an organic base such as DIPEA to facilitate the nucleophilic aromatic substitution (S_NAr) reaction.
 - Heat the reaction mixture and monitor its progress using TLC or LC-MS until the starting material is consumed.
 - After completion, perform an aqueous workup and extract the product with an organic solvent. Purify the resulting Boc-protected Linker-E3 Ligase conjugate using column chromatography.
- Boc-Deprotection:
 - Dissolve the purified conjugate from the previous step in a suitable solvent such as dichloromethane (DCM).
 - Add a solution of trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group, exposing the terminal primary amine.

- Stir the reaction at room temperature and monitor by LC-MS.
- Once deprotection is complete, remove the solvent and excess acid under reduced pressure.
- Final PROTAC Assembly (Amide Coupling):
 - In a separate flask, dissolve the POI ligand (containing a carboxylic acid) in anhydrous DMF.
 - Add a peptide coupling reagent (e.g., HATU) and an organic base (e.g., DIPEA) to activate the carboxylic acid.
 - Add the deprotected Linker-E3 Ligase conjugate (from step 2) to the activated POI ligand solution.
 - Allow the reaction to proceed at room temperature, monitoring by LC-MS.
 - Upon completion, purify the final PROTAC molecule using preparative HPLC to yield the high-purity product.
- Characterization:
 - Confirm the identity and purity of the final PROTAC using LC-MS, high-resolution mass spectrometry (HRMS), and ^1H NMR.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2-Oxybis(ethylamine) | 2752-17-2 | Benchchem [benchchem.com]

- 2. 2,2'-Oxybis(ethylamine) hydrochloride | C₄H₁₄Cl₂N₂O | CID 2829023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 275840010 [thermofisher.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. 2,2'-Oxybis(ethylamine) | CymitQuimica [cymitquimica.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Synonyms for 2,2'-Oxybis(ethylamine)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664897#synonyms-for-2-2-oxybis-ethylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com